molecular formula C11H17N B12441319 2-ethyl-N-propylaniline

2-ethyl-N-propylaniline

Cat. No.: B12441319
M. Wt: 163.26 g/mol
InChI Key: HRECXDAXWNCBBP-UHFFFAOYSA-N
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Description

2-Ethyl-N-propylaniline is a substituted aniline derivative with the molecular formula $ C{11}H{17}N $. Its structure consists of an aniline core (benzene ring with an amino group) modified by an ethyl substituent at the 2-position and a propyl group attached to the nitrogen atom. However, direct literature on its specific applications or properties is sparse, necessitating comparisons with structurally similar compounds.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-ethyl-N-propylaniline

InChI

InChI=1S/C11H17N/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

HRECXDAXWNCBBP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-propylaniline can be achieved through several methods:

Industrial Production Methods: Industrial production of 2-ethyl-N-propylaniline typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted anilines depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-N-propylaniline involves its interaction with molecular targets through hydrogen bonding and electron transfer. The amine group can form hydrogen bonds with substrates, facilitating various chemical transformations . These interactions are crucial for its role as a reagent in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structurally related aniline derivatives and their distinguishing features:

Compound Name Substituents Key Characteristics Reference(s)
2-Ethyl-N-propylaniline 2-ethyl, N-propyl Moderate lipophilicity due to alkyl chains; potential steric hindrance at N-propyl. Inferred
2-N-Propylaniline N-propyl (no ethyl at 2-position) Lower steric bulk compared to 2-ethyl-N-propylaniline; simpler synthesis pathway.
N-Methylaniline N-methyl Smaller N-substituent; higher volatility and lower boiling point.
N-(2-Hydroxyethyl)-N-methylaniline N-methyl, N-(2-hydroxyethyl) Enhanced solubility in polar solvents due to hydroxyl group; reactive for derivatization.
N-Methyl-N-(tetrafluoropropyl)aniline N-methyl, N-(tetrafluoropropyl) Electron-withdrawing fluorine atoms increase stability and alter reactivity.

Physicochemical Properties

  • Lipophilicity : The ethyl and propyl groups in 2-ethyl-N-propylaniline increase its hydrophobicity compared to N-methylaniline ($ \log P \approx 1.8 $) and N-(2-hydroxyethyl)-N-methylaniline ($ \log P \approx 0.5 $) .
  • Steric Effects: The bulky N-propyl group may reduce nucleophilic reactivity at the amino group compared to smaller substituents like N-methyl.
  • Thermal Stability : Fluorinated analogues (e.g., compounds 31 and 32 in ) exhibit higher thermal stability due to strong C-F bonds, whereas alkyl-substituted anilines like 2-ethyl-N-propylaniline may decompose at lower temperatures.

Analytical Challenges

  • Impurity Profiling: Unspecified impurities in alkylated anilines (e.g., ) complicate quality control.

Biological Activity

2-Ethyl-N-propylaniline is an organic compound classified as an aniline, characterized by an ethyl and a propyl group attached to the nitrogen atom. Its molecular formula is C11H17NC_{11}H_{17}N with a molecular weight of approximately 163.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and industrial applications.

The synthesis of 2-ethyl-N-propylaniline can be achieved through several methods, including Friedel-Crafts acylation followed by reduction, and nucleophilic substitution reactions. These synthetic routes are optimized for yield and cost-effectiveness, especially in industrial settings.

PropertyValue
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
IUPAC Name2-ethyl-N-propylaniline
InChI KeyHRECXDAXWNCBBP-UHFFFAOYSA-N
LogP2.92290

The biological activity of 2-ethyl-N-propylaniline is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electron transfer mechanisms. The amine group present in the structure facilitates these interactions, which can lead to diverse biological effects.

Biological Activities

Research indicates that 2-ethyl-N-propylaniline exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures possess anti-inflammatory properties, potentially making 2-ethyl-N-propylaniline a candidate for further investigation in this area.
  • Analgesic Properties : Preliminary studies suggest that this compound may also exhibit analgesic effects, although detailed clinical trials are necessary to confirm these findings.
  • Synthesis of Bioactive Compounds : It serves as an intermediate in the synthesis of various bioactive molecules, including dyes and pharmaceuticals.

Case Studies

  • Synthesis of Quinolines : A notable study demonstrated the conversion of aniline derivatives, including 2-ethyl-N-propylaniline, into quinolines using modified catalysts. This reaction showcased the compound's utility in synthesizing complex organic molecules with potential pharmacological applications .
  • Catalytic Reactions : Another research highlighted the use of magnesium pincer complexes in reactions involving alkylated anilines like 2-ethyl-N-propylaniline, indicating its role in catalytic processes that could lead to valuable synthetic pathways in organic chemistry .

Toxicological Considerations

While exploring the biological activity of 2-ethyl-N-propylaniline, it is crucial to consider its safety profile. Preliminary assessments from databases indicate potential hazards associated with exposure, necessitating careful handling and further toxicological studies to establish safety parameters for its use in research and industry .

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